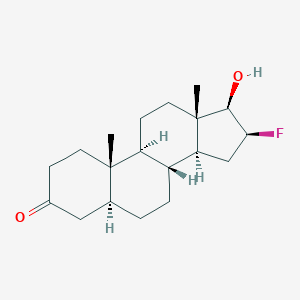

16beta-Fluoro-5alpha-dihydrotestosterone

Übersicht

Beschreibung

16beta-Fluoro-5alpha-dihydrotestosterone is a synthetic androgen, commonly used in medical research. It is a fluorinated derivative of dihydrotestosterone, which is a potent androgen hormone. This compound is particularly significant in the study of androgen receptors and their role in various diseases, including prostate cancer .

Vorbereitungsmethoden

The synthesis of 16beta-Fluoro-5alpha-dihydrotestosterone involves several steps. One method includes the use of a FlexLab radiosynthesizer. The process begins with the addition of a triflate precursor to a dried potassium fluoride/kryptofix mixture, followed by heating. The radiolabeled intermediates are then trapped using solid-phase extraction, reduced with sodium borohydride, and hydrolyzed with hydrochloric acid. The final product is purified using high-performance liquid chromatography .

Analyse Chemischer Reaktionen

16beta-Fluoro-5alpha-dihydrotestosterone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

Prostate Cancer Imaging

18F-FDHT has been extensively studied for its efficacy in imaging AR expression in prostate cancer. Several key studies highlight its utility:

- Tumor Localization : A study assessed the feasibility of 18F-FDHT PET scans in patients with progressive metastatic prostate cancer. Results indicated that 18F-FDHT localized to tumor sites effectively, with a positive detection rate in 78% of lesions compared to 97% for 18F-FDG, a common glucose-based PET tracer . The average maximum standardized uptake value (SUVmax) for 18F-FDHT was comparable to that of 18F-FDG, indicating its potential as a reliable imaging agent.

- Pharmacokinetics and Metabolism : Research demonstrated that 80% of 18F-FDHT was metabolized within ten minutes post-injection, circulating predominantly bound to plasma proteins. This rapid metabolism and prolonged tumor retention underscore its effectiveness in dynamic imaging scenarios .

- Clinical Trials : Ongoing clinical trials are evaluating the use of 18F-FDHT PET scans for monitoring treatment responses in castration-resistant prostate cancer (CRPC) patients. The tracer's ability to reflect changes in AR levels can guide therapeutic decisions .

Imaging in Glioblastoma

Emerging research also explores the application of 18F-FDHT in glioblastoma, a highly aggressive brain tumor characterized by poor prognosis:

- AR Expression Assessment : A study involving patients with suspected high-grade gliomas demonstrated that 56% of glioblastoma specimens overexpress ARs. The use of 18F-FDHT PET allowed for the non-invasive detection of AR expression, which correlated with tumor growth and patient survival outcomes .

Comparative Efficacy with Other Tracers

The comparative efficacy of 18F-FDHT against traditional tracers like 18F-FDG is noteworthy:

| Tracer | Detection Rate | Average SUVmax | Application Area |

|---|---|---|---|

| 18F-FDG | 97% | 5.22 | General tumor imaging |

| 18F-FDHT | 78% | 5.28 | AR-specific imaging |

This table illustrates that while 18F-FDG remains superior in detection rates, 18F-FDHT provides critical information regarding AR status, which is essential for tailored therapeutic approaches.

Case Studies

Several case studies have been documented regarding the use of 18F-FDHT:

- Patient Response to Therapy : In one clinical trial involving seven patients undergoing treatment for metastatic prostate cancer, follow-up scans revealed significant changes in 18F-FDHT uptake correlating with therapeutic interventions such as testosterone therapy and AR-targeting drugs like ARN-509. These findings suggest that tracking AR expression via PET imaging can provide valuable prognostic information .

- Longitudinal Studies : Longitudinal assessments using 18F-FDHT have indicated its potential to measure pharmacodynamic responses to antiandrogen therapies, thus facilitating personalized treatment strategies based on real-time monitoring of AR activity .

Wirkmechanismus

The mechanism of action of 16beta-Fluoro-5alpha-dihydrotestosterone involves its binding to androgen receptors. Once bound, it activates the receptor, leading to the transcription of target genes that support the growth and survival of prostate tissue. This activation is crucial in understanding the role of androgens in prostate cancer progression .

Vergleich Mit ähnlichen Verbindungen

16beta-Fluoro-5alpha-dihydrotestosterone is unique due to its fluorinated structure, which enhances its stability and binding affinity to androgen receptors. Similar compounds include:

Dihydrotestosterone (DHT): The non-fluorinated parent compound.

Testosterone: The primary male sex hormone, which is converted to DHT in the body.

Fluorotestosterone: Another fluorinated androgen, but with different fluorination sites

This compound’s unique properties make it a valuable tool in medical research, particularly in the study of androgen-related diseases.

Eigenschaften

IUPAC Name |

(5S,8R,9S,10S,13S,14S,16S,17R)-16-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29FO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11,13-17,22H,3-10H2,1-2H3/t11-,13+,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSIGBRLIFKJTK-PHRFIAIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CC(C4O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161786 | |

| Record name | 16beta-Fluoro-5alpha-dihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141663-88-9 | |

| Record name | 16beta-Fluoro-5alpha-dihydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141663889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16beta-Fluoro-5alpha-dihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16.BETA.-FLUORO-5.ALPHA.-DIHYDROTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5026Y5M103 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.